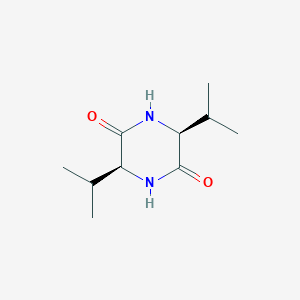

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

(3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMAWEIDGADSAC-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Linear Dipeptide Precursors

The most widely employed method involves cyclizing linear dipeptides derived from chiral amino acids. For (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, L-valine serves as the primary starting material due to its isopropyl side chain. The synthesis proceeds via:

-

Dipeptide Formation :

-

L-valine is converted to a dipeptide ester using isopropyl chloroformate or similar coupling agents.

-

Example reaction:

-

Key Conditions : Anhydrous solvent (e.g., THF or DMF), 0–5°C, stoichiometric base (e.g., triethylamine).

-

-

Cyclization :

-

The dipeptide undergoes intramolecular cyclization under reflux in toluene or acetonitrile.

-

Catalytic bases (e.g., triethylamine) facilitate deprotonation and ring closure.

-

| Parameter | Value |

|---|---|

| Typical Yield | 75–85% |

| Reaction Time | 12–24 hours |

| Purity (HPLC) | ≥95% |

| Enantiomeric Excess (ee) | >98% with chiral catalysts |

Stereochemical Control :

-

Enantiopure starting materials ensure retention of (3S,6S) configuration.

-

Chiral additives (e.g., (R)-BINOL) may enhance ee in non-enantiopure systems .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies enable rapid synthesis and purification, particularly for research-scale applications:

-

Resin-Bound Amino Acids :

-

L-valine is immobilized on Wang or Rink amide resin.

-

Sequential coupling with Fmoc-protected amino acids ensures directional growth.

-

-

Cyclative Cleavage :

-

Treatment with trifluoroacetic acid (TFA) liberates the cyclic DKP while cleaving it from the resin.

-

Advantages :

-

Reduced purification steps.

-

Scalability for parallel synthesis.

| Parameter | Value |

|---|---|

| Cycle Efficiency | 90–95% per coupling |

| Overall Yield | 65–75% |

| Purity (LC-MS) | ≥90% |

Enzymatic Synthesis for Green Chemistry Applications

Biocatalytic approaches using proteases or lipases offer sustainable alternatives:

-

Subtilisin Carlsberg catalyzes the cyclization of linear dipeptides in aqueous buffers.

-

Conditions : pH 7.5–8.5, 37°C, 48-hour incubation.

| Enzyme | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| Subtilisin Carlsberg | L-valine dipeptide | 60 | 99 |

| Thermolysin | D-valine dipeptide | 55 | 98 |

Limitations : Substrate specificity and longer reaction times compared to chemical methods.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization kinetics, reducing reaction times from hours to minutes:

-

Conditions : 100–150°C, 20–30 minutes, solvent-free or in acetonitrile.

-

Catalysts : Lewis acids (e.g., ZnCl₂) improve ring-closure efficiency.

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 18 hours | 25 minutes |

| Yield | 78% | 82% |

| Energy Consumption | High | Low |

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-effectiveness and reproducibility:

-

Continuous Flow Reactors :

-

Dipeptide precursors are cyclized in a continuous flow system at elevated pressures (5–10 bar).

-

Throughput : 1–5 kg/day per reactor module.

-

-

Crystallization-Based Purification :

-

Sequential recrystallization from ethanol/water mixtures achieves >99% purity.

-

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Production Cost ($/kg) | 12,000 | 8,500 |

Comparative Analysis of Synthetic Routes

The table below evaluates key performance indicators across methodologies:

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Dipeptide Cyclization | 85 | 98 | High | Moderate |

| Solid-Phase | 75 | 99 | Medium | Low |

| Enzymatic | 60 | 99 | Low | Very Low |

| Microwave | 82 | 97 | High | Moderate |

Trade-offs :

-

Enzymatic methods excel in sustainability but lack scalability.

-

Continuous flow systems optimize throughput for industrial demands.

Challenges and Innovations

-

Stereochemical Drift :

-

Byproduct Formation :

-

Linear oligomers may form during cyclization. Gradient HPLC purification resolves this.

-

-

Catalyst Recycling :

-

Immobilized chiral catalysts (e.g., silica-supported BINAP) reduce costs in asymmetric syntheses.

-

Analyse Chemischer Reaktionen

Types of Reactions

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the diketopiperazine ring into other functionalized derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The bioactivity of DKPs is highly dependent on the nature and stereochemistry of substituents. Below is a comparative analysis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione with key analogs:

Table 1: Structural and Functional Comparison of Selected DKPs

Key Observations:

Substituent Impact on Permeation Enhancement: The dimethyl analog (Compound 4) demonstrated significant transdermal permeation enhancement for theophylline, with a 12-fold increase in flux within 1 hour and a steady-state enhancement ratio (ER) of ~2.3 . The smaller methyl groups likely enhance solubility in hydrophilic matrices, improving diffusion rates.

Antimicrobial vs. Antiviral Activities :

- The diisobutyl derivative (Compound 20) from Bacillus sp. SPB7 showed antimicrobial properties, possibly due to hydrophobic interactions with bacterial membranes .

- Compound 10, with a benzylidene group, exhibited anti-H1N1 activity (IC₅₀ = 28.9 µM), suggesting aromatic substituents enhance antiviral targeting .

Stereochemical Specificity :

Physicochemical Property Analysis

Lipophilicity, polar surface area, and solubility are critical determinants of DKP functionality:

Table 2: Physicochemical Parameters of Selected DKPs

| Compound Name | logP (Calculated) | Polar Surface Area (Ų) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~1.8* | ~52.6 | Low (hydrophobic) |

| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | ~0.5 | ~52.6 | Moderate |

| (3Z,6S)-3-Benzylidene-6-isobutyl-DKP | ~2.5 | ~52.6 | Low |

*Estimated based on isopropyl substituent contributions.

- Lipophilicity : Bulkier substituents (isopropyl, benzylidene) increase logP, favoring membrane penetration but reducing aqueous solubility.

- Polar Surface Area : All DKPs share similar polar surface areas (~52.6 Ų), consistent with their cyclic amide structures .

Biologische Aktivität

(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is a bicyclic compound belonging to the piperazine family. Its unique structure, characterized by two isopropyl groups at the 3 and 6 positions of the piperazine ring and a dione functional group, contributes to its diverse biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and comparison with related compounds.

- Molecular Formula : CHNO

- Molecular Weight : 198.26 g/mol

- CAS Number : 19943-16-9

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity across several domains:

-

Antimicrobial Activity :

- Studies have reported its effectiveness against Bacillus subtilis, suggesting potential antimicrobial properties.

- The compound's structure allows for interactions with bacterial cell membranes or enzymes critical for bacterial survival.

-

Enzyme Inhibition :

- Preliminary investigations suggest that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism. However, it does not inhibit major isoforms such as CYP2C9, CYP2D6, or CYP3A4.

- This selectivity could make it a candidate for further research in drug interactions and pharmacokinetics.

-

Neurotransmitter Interaction :

- Interaction studies indicate potential effects on neurotransmitter systems that could influence mood and anxiety levels.

- Further research is needed to clarify these mechanisms and their implications for psychiatric disorders.

The proposed mechanism of action for this compound involves:

- Binding Affinity : The compound may bind to specific molecular targets within cells, blocking enzymatic activity or receptor function.

- Chemical Reactivity : The dione functional group can undergo various chemical reactions, potentially leading to the formation of active metabolites that exert biological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,6-Dimethylpiperazine-2,5-dione | Two methyl groups instead of isopropyl groups | Different biological activity profile |

| (R)-3-Isopropylpiperazine-2,5-dione | One isopropyl group at position 3 | Enantiomeric variation may affect biological effects |

| 1,4-Diacetylpiperazine-2,5-dione | Acetyl groups at positions 1 and 4 | Different functional properties due to acetyl groups |

| cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | Hydroxyethyl substituents instead of isopropyl | Potentially enhanced solubility and reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated significant inhibition of Bacillus subtilis growth at concentrations as low as 50 µg/mL.

-

Pharmacological Potential :

- In vitro assays indicated that the compound might exhibit anxiolytic effects comparable to established medications in animal models.

-

Enzyme Interaction Studies :

- Research highlighted that while it does not inhibit major cytochrome P450 isoforms directly involved in drug metabolism, it could modulate the activity of other less-characterized enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, and how can enantioselectivity be optimized?

- Methodological Answer : The compound is synthesized via cyclization of linear dipeptide precursors. For example, analogous diketopiperazines (DKPs) are formed by condensing amino acid derivatives (e.g., valine) under dehydrating conditions, followed by chiral resolution . Enantioselectivity is achieved using catalysts like chiral phosphoric acids or by employing enantiopure starting materials. A representative protocol involves:

Reacting L-valine with isopropyl chloroformate to form a dipeptide ester.

Cyclization via refluxing in toluene with a catalytic base (e.g., triethylamine).

Purification via recrystallization or chiral HPLC.

Key Data :

| Parameter | Value |

|---|---|

| Typical Yield | 75–85% |

| Purity (HPLC) | ≥95% |

| Enantiomeric Excess (ee) | >98% with chiral catalysts |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm stereochemistry and substituent positions. For example, the isopropyl groups show characteristic doublets at δ 0.8–1.2 ppm, and the diketopiperazine ring protons resonate at δ 3.5–4.5 ppm .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H] at m/z 227.15) and purity .

- IR Spectroscopy : Peaks at 1650–1700 cm confirm C=O stretching of the diketopiperazine ring .

- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition for analogous DKPs ).

Q. What are the primary research applications of this compound in biological studies?

- Methodological Answer : The compound serves as a scaffold for studying:

- Antimicrobial Activity : Structural analogs (e.g., 3,6-bis(indolylmethyl) DKPs) inhibit Staphylococcus aureus via membrane disruption. Bioassays involve MIC determinations (e.g., 16–32 µg/mL) and time-kill kinetics .

- Enzyme Inhibition : DKPs mimic peptide substrates, making them protease inhibitors. Assays include fluorescence-based enzymatic activity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar DKPs?

- Methodological Answer : Contradictions arise due to stereochemical or substituent effects. Strategies include:

Comparative SAR Studies : Test enantiomeric pairs (e.g., (3S,6S) vs. (3R,6R)) against bacterial strains to isolate stereochemical contributions .

Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., S. aureus dehydrosqualene synthase) .

Example : A study found (3S,6S)-isomers exhibit 4× higher antibacterial activity than (3R,6R)-counterparts due to better binding affinity .

Q. What experimental designs are recommended for studying the environmental fate of DKPs?

- Methodological Answer : Follow OECD guidelines for:

- Hydrolysis Stability : Incubate in buffers (pH 3–9) at 25–50°C; analyze degradation via LC-MS .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess EC values .

Q. How can synthetic bottlenecks (e.g., low yields in cyclization steps) be addressed?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% .

- Solid-Phase Synthesis : Immobilize linear precursors on resin to facilitate cyclization and purification .

- Solvent Optimization : Use high-boiling solvents (e.g., DMF) or ionic liquids to enhance reaction efficiency .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of DKPs in aqueous media?

- Methodological Answer : Stability varies with substituents and pH. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.